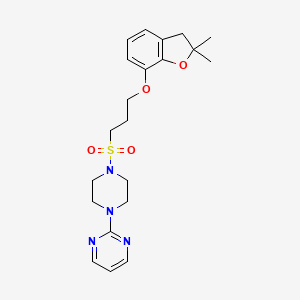

2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives involves several key steps, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate. Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. The 2,3-dihydrobenzofuran ring system is a key structural feature, conferring a rigid shape to the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of key bonds during the construction of the dihydrobenzofuran skeleton . A 2-(allyloxy)aryl radical is generated in situ, which undergoes intramolecular addition of a double bond to afford an alkyl radical intermediate. Further insertion of sulfur dioxide produces an alkylsulfonyl radical .Applications De Recherche Scientifique

- Compound 2a and 2i demonstrated insecticidal activity against Tetranychus urticae (two-spotted spider mite) with efficacy at 500 mg/L . Further studies could explore their mode of action and potential for pest control.

- Compounds 2a and 2k exhibited fungicidal activity against Sclerotinia sclerotiorum at 25 mg/L . Investigating their impact on fungal growth and understanding their mechanisms could be valuable for agriculture and plant protection.

- Compound 2l displayed varying degrees of herbicidal activity against Abutilon theophrasti, Amaranthus spinosus, and Chenopodium album at 2250 g·ai/ha . Further studies might elucidate their selectivity, safety, and potential as herbicides.

- Researchers have explored the synthesis of 2,3-dihydrobenzofurans (DHBs) using various methods. Notably, DHBs can be constructed from aryl bromides, allowing for further elaboration through traditional transition-metal-catalyzed coupling reactions .

- Novel benzofuran derivatives, including 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamides, have been designed and synthesized. These compounds could offer diverse bioactivities based on their structural modifications .

Insecticidal Activity

Fungicidal Properties

Herbicidal Potential

Synthetic Strategies

Derivatives and Bioactivity

Mécanisme D'action

Target of Action

The primary target of the compound is currently unknown. The compound contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Mode of Action

It is known that during the reaction process, a 2- (allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .

Biochemical Pathways

Benzofuran and its derivatives, which are part of this compound, have been found to be active toward different clinically approved targets .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

The compound has shown some insecticidal activity against T. urticae and fungicidal activity against S. sclerotiorum . It also showed different degrees of herbicidal activity against A. theophrasti, A. spinosus L and C. album .

Propriétés

IUPAC Name |

2-[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-21(2)16-17-6-3-7-18(19(17)29-21)28-14-5-15-30(26,27)25-12-10-24(11-13-25)20-22-8-4-9-23-20/h3-4,6-9H,5,10-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPKWBFCGNQYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=NC=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)

![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)

![N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)